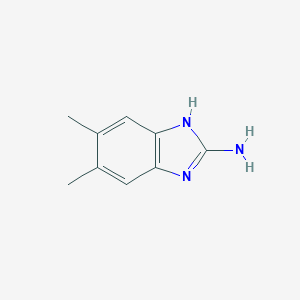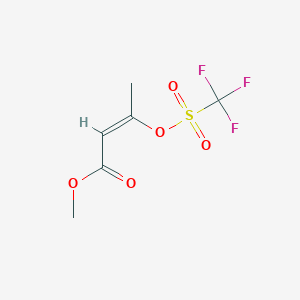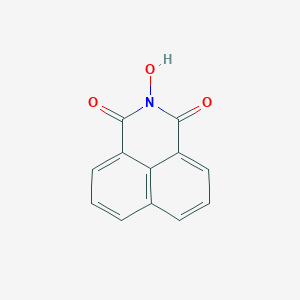
Acide (2-éthylpyridin-4-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpyridin-4-yl)boronic acid is a boronic acid compound with the molecular formula C8H11BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and an ethyl group is attached to the second position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
(2-Ethylpyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: They are used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
Target of Action
The primary target of (2-Ethylpyridin-4-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .
Mode of Action
The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids are generally metabolized through deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .
Result of Action
The result of the action of (2-Ethylpyridin-4-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .
Action Environment
The action of (2-Ethylpyridin-4-yl)boronic acid is influenced by the reaction conditions, including temperature, solvent, and the presence of a metal catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of conditions .
Analyse Biochimique
Biochemical Properties
They can act as Lewis acids, forming reversible covalent bonds with biological molecules that have Lewis base functional groups . This property allows them to participate in various biochemical reactions .
Cellular Effects
Boronic acids are known to influence cell function in various ways, depending on their specific structures and the types of cells they interact with .
Molecular Mechanism
The molecular mechanism of action of (2-Ethylpyridin-4-yl)boronic acid is not well-documented. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles depending on their specific structures and the presence of any targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids, including (2-Ethylpyridin-4-yl)boronic acid, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves extraction and recrystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: The major products are alcohols or phenols.
Substitution: The major products are substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridine ring.
(2-Methylpyridin-4-yl)boronic Acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness: (2-Ethylpyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a pyridine ring, which can influence its reactivity and interactions in chemical reactions. The ethyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes compared to its methyl or phenyl counterparts .
Propriétés
IUPAC Name |
(2-ethylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMFWKBCFLYDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634892 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189545-99-0 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)
